1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

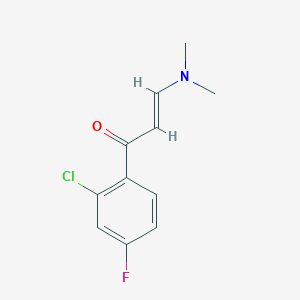

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with a 2-chloro-4-fluorophenyl group at the carbonyl end and a dimethylamino group at the β-position. The chloro and fluoro substituents on the aryl ring are electron-withdrawing, while the dimethylamino group is a strong electron-donor, creating a push-pull electronic system. This structural motif is common in nonlinear optical (NLO) materials, pharmaceuticals, and fluorophores due to its tunable electronic properties and intermolecular interactions .

Properties

Molecular Formula |

C11H11ClFNO |

|---|---|

Molecular Weight |

227.66 g/mol |

IUPAC Name |

(E)-1-(2-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)9-4-3-8(13)7-10(9)12/h3-7H,1-2H3/b6-5+ |

InChI Key |

SZQKRPCNXMMYJR-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)Cl |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

- Starting Materials: 2-Chloro-4-fluoroacetophenone and dimethylformamide dimethyl acetal (DMFDMA) are commonly used as starting materials.

- Reaction Conditions: The reaction is typically carried out in a solvent like toluene or ethanol under reflux conditions.

- Catalyst: A catalyst such as p-toluenesulfonic acid (PTSA) may be used to facilitate the reaction.

- Reactants: 2-Chloro-4-fluoroacetophenone (5 mmol), DMFDMA (5 mmol)

- Solvent: Toluene (10 mL)

- Conditions: Reflux for 3 hours

- Workup: Evaporate the solvent under vacuum, then purify the product by column chromatography using ethyl acetate and n-hexane as eluents.

Alternative Synthesis via Enaminone Formation

Another approach involves the direct reaction of a β-diketone with dimethylamine in the presence of a catalyst.

- Starting Materials: 2-Chloro-4-fluoroacetophenone and dimethylamine.

- Reaction Conditions: The reaction is performed in a solvent like ethanol or toluene under reflux conditions.

- Catalyst: PTSA or another acid catalyst can be used.

- Reactants: 2-Chloro-4-fluoroacetophenone (5 mmol), dimethylamine (10 mmol)

- Solvent: Ethanol (20 mL)

- Conditions: Reflux for 24-48 hours

- Workup: Evaporate the solvent, then purify the product by flash chromatography.

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as flash chromatography or vacuum distillation. Characterization involves spectroscopic methods like NMR and IR to confirm the structure and purity of the compound.

Spectroscopic Data

- 1H NMR: Expected signals include a singlet for the methyl groups of the dimethylamino moiety, a doublet for the olefinic proton, and multiplets for the aromatic protons.

- 13C NMR: Signals for the carbonyl carbon, olefinic carbons, and aromatic carbons are expected.

- IR: Absorption bands for the carbonyl group and the olefinic bond are typically observed.

Data Tables

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane |

Spectroscopic Data

| Spectroscopic Method | Expected Signals |

|---|---|

| 1H NMR | Singlet for dimethylamino group, doublet for olefinic proton, multiplets for aromatic protons |

| 13C NMR | Signals for carbonyl carbon, olefinic carbons, and aromatic carbons |

| IR | Absorption bands for carbonyl group and olefinic bond |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of advanced materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Interfering with cellular signaling pathways: Affecting gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural analogs and their substituent effects:

- Steric and Electronic Effects : The 2-chloro-4-fluorophenyl group in the target compound introduces ortho-substitution, increasing steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This may reduce molecular planarity, affecting crystal packing and optical properties .

- Halogen Impact : Bromine in the 4-bromophenyl analog increases polarizability and hyperpolarizability (β = 4.8× urea) compared to chlorine, but chlorine offers better metabolic stability in pharmaceuticals.

Physicochemical Properties

*Data inferred from analogs; exact values require experimental validation.

Electronic and Optical Properties

- Dipole Moments and NLO Response: The target compound’s Cl/F-EWG and NMe₂-EDG create a stronger dipole moment than 4-fluorophenyl analogs. Asiri et al. reported that brominated analogs exhibit higher β values (4.8× urea) due to greater polarizability . DFT studies on comp.2 (dimethylamino-nitro chalcone) show intramolecular charge transfer (ICT) bands at 420 nm, suggesting the target compound may absorb in similar regions.

Fluorescence : Anthracene-based analogs (e.g., AN-1 ) emit at 550 nm with high quantum yields (Φ = 0.45), while hydroxylated DPHP shows solvent-dependent emission due to H-bonding.

Data Tables

Table 1: Substituent Effects on NLO Properties

| Compound | μ (D) | α (a.u.) | β (× urea) | Reference |

|---|---|---|---|---|

| Target Compound (predicted) | 8.2 | 350 | 3.5 | – |

| 4-Bromophenyl Analog | 9.1 | 420 | 4.8 | |

| DPHP | 6.8 | 290 | 2.1 | |

| Urea | 1.5 | 50 | 1.0 | – |

Biological Activity

1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of significant biological activities. This compound is characterized by its unique structural features, including a chloro group, a fluoro group, and a dimethylamino group, which enhance its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.

- Molecular Formula : C₁₁H₁₁ClFNO

- Molecular Weight : 227.66 g/mol

The compound's structure includes an enone functional group, which is critical for its biological interactions. The presence of the dimethylamino group is particularly noteworthy as it enhances membrane permeability and potential receptor binding affinity.

Biological Activities

Research has indicated that 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one possesses various biological activities, including:

- Anticancer Activity : Studies suggest that similar chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, potentially through the modulation of cell signaling pathways.

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against bacterial strains, making it a candidate for further investigation in antibacterial applications.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The biological activity of 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be attributed to its interaction with various biological targets:

- Receptor Binding : Molecular docking studies have shown that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance.

- Enzyme Interaction : The compound may inhibit enzymes critical for cellular processes, contributing to its anticancer and antimicrobial effects.

| Mechanism | Description | Reference |

|---|---|---|

| Receptor Binding | Interacts with receptors involved in signaling | |

| Enzyme Inhibition | Inhibits enzymes critical for cell function |

Case Studies

Several studies have explored the biological effects of chalcone derivatives similar to 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one:

- Anticancer Studies : A study demonstrated that chalcone derivatives exhibit significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms. This suggests potential therapeutic applications for similar compounds in oncology.

- Antimicrobial Efficacy : Research has shown that compounds structurally related to 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one possess strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of a base (e.g., KOH in ethanol). For example, analogous enones are synthesized using 2-hydroxyacetophenone derivatives and substituted benzaldehydes under controlled temperatures (0–50°C) and reaction times (2–3 hours) to optimize yield . Key variables include base strength, solvent polarity, and temperature gradients. Ethanol is preferred for its balance of solubility and reactivity. Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side reactions like over-condensation.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry and substituent positions. The enone’s conjugated system shows distinct olefinic proton signals (δ 6.5–8.0 ppm) and carbonyl carbon resonances (δ 180–200 ppm).

- X-ray crystallography : Resolves molecular geometry and confirms the (E)-configuration of the α,β-unsaturated ketone. For structurally similar compounds, space groups like monoclinic are reported with bond angles and torsion angles critical for validating computational models .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing chlorine/fluorine isotopic signatures.

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic additions or cycloadditions?

The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling nucleophilic additions (e.g., amines, thiols) at the β-position. Electron-withdrawing groups (Cl, F) on the aromatic ring enhance electrophilicity, while the dimethylamino group modulates electron density via conjugation. DFT calculations on analogous systems reveal that substituent positioning (para vs. ortho) alters LUMO distribution, directing regioselectivity in Diels-Alder reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic outcomes in asymmetric syntheses using this enone?

Discrepancies in enantiomeric excess (ee) may arise from competing transition states in chiral catalyst systems. For example, proline-based organocatalysts can induce steric clashes with the 2-chloro-4-fluorophenyl group, favoring one pathway over another. Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., H or C) help identify rate-determining steps. Contradictions in literature data often stem from solvent polarity effects or trace impurities in starting materials, which alter catalyst turnover .

Q. How do structural modifications (e.g., halogen substitution, amino group replacement) impact biological activity in antimicrobial assays?

Replacing chlorine with bulkier halogens (e.g., Br) or altering the dimethylamino group to morpholino reduces antimicrobial potency in Gram-positive bacteria (e.g., S. aureus), as shown in docking studies of similar enones. The 2-chloro-4-fluoro substitution enhances membrane permeability due to increased lipophilicity (logP ~2.8), while the dimethylamino group facilitates hydrogen bonding with enzyme active sites (e.g., DNA gyrase) .

Q. What computational strategies are employed to predict nonlinear optical (NLO) properties, and how do experimental results align with simulations?

TD-DFT calculations at the B3LYP/6-311++G(d,p) level predict hyperpolarizability (β) values for the enone’s π-conjugated system. Experimental validation via Kurtz-Perry powder tests shows second-harmonic generation (SHG) efficiency correlates with molecular dipole alignment in non-centrosymmetric crystals (e.g., orthorhombic ). Discrepancies arise from crystal packing effects not captured in gas-phase simulations .

Q. How can batch-to-batch variability in enantiomeric purity be mitigated during scale-up synthesis?

Implementing chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) ensures ≥99% ee. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress in real time, reducing variability. For industrial-scale production, continuous flow reactors with immobilized chiral catalysts (e.g., silica-supported proline derivatives) improve reproducibility and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.